molecular formula C12H18N2O3 B2430308 Tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate CAS No. 2580214-92-0

Tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate

Cat. No.: B2430308
CAS No.: 2580214-92-0
M. Wt: 238.287
InChI Key: HZVOSTAIUTXNOF-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H18N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is notable for its structural stability and high reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with cyanoacetic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The cyano group and the oxopropyl moiety play crucial roles in its reactivity, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate
  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-oxopiperazine-1-carboxylate

Uniqueness

Tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate is unique due to its specific structural features, including the presence of both a cyano group and an oxopropyl moiety. These functional groups confer high reactivity and versatility, making it a valuable intermediate in various synthetic applications. Compared to similar compounds, it offers a broader range of reactivity and potential for the synthesis of diverse organic molecules .

Properties

IUPAC Name

tert-butyl 3-cyano-3-(3-oxopropyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-8-12(7-13,9-14)5-4-6-15/h6H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVOSTAIUTXNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCC=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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